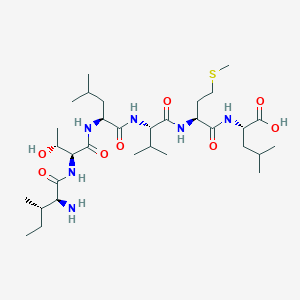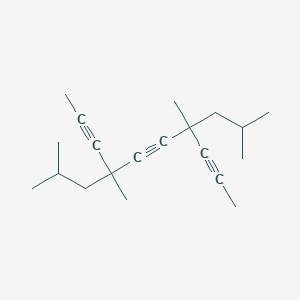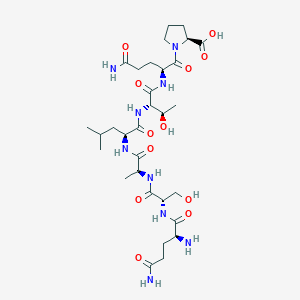
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine is a peptide compound composed of six amino acids: isoleucine, threonine, leucine, valine, methionine, and leucine. This compound is part of a larger class of peptides that play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using oligonucleotides and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mecanismo De Acción
The mechanism of action of L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may enhance or inhibit enzyme activity, alter receptor signaling, or affect protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-threonyl-L-leucyl-L-isoleucyl-L-methionyl-L-leucine: Similar structure but different sequence.
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-alanine: Similar structure with alanine replacing one leucine.
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-phenylalanine: Similar structure with phenylalanine replacing one leucine.
Uniqueness
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of methionine, for example, allows for oxidation reactions that can modulate the peptide’s function. Additionally, the combination of hydrophobic (leucine, isoleucine, valine) and polar (threonine) residues contributes to its unique interaction profile with biological targets.
Propiedades
Número CAS |
492428-21-4 |
|---|---|
Fórmula molecular |
C32H60N6O8S |
Peso molecular |
688.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H60N6O8S/c1-11-19(8)24(33)29(42)38-26(20(9)39)31(44)35-22(14-16(2)3)28(41)37-25(18(6)7)30(43)34-21(12-13-47-10)27(40)36-23(32(45)46)15-17(4)5/h16-26,39H,11-15,33H2,1-10H3,(H,34,43)(H,35,44)(H,36,40)(H,37,41)(H,38,42)(H,45,46)/t19-,20+,21-,22-,23-,24-,25-,26-/m0/s1 |
Clave InChI |
UWVGLSSFGAPUAQ-HYSRUFNASA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)


![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)

![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)


![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)


